molecular formula C22H26N4O3 B6505829 1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 1421493-65-3

1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B6505829
CAS No.: 1421493-65-3
M. Wt: 394.5 g/mol
InChI Key: JPTMPLYBOFUJCI-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 4-(pyrazin-2-yloxy)piperidine-1-carbonyl moiety at position 4. Pyrrolidin-2-one derivatives are widely explored for their bioactivity, including acetylcholinesterase inhibition (e.g., for Alzheimer’s disease) and α-adrenergic receptor modulation (e.g., antiarrhythmic and antihypertensive effects) . The pyrazine-piperidine linkage may enhance solubility or target binding compared to simpler analogs, though specific activity data for this compound remains unreported in the provided evidence.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-3-4-18(11-16(15)2)26-14-17(12-21(26)27)22(28)25-9-5-19(6-10-25)29-20-13-23-7-8-24-20/h3-4,7-8,11,13,17,19H,5-6,9-10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTMPLYBOFUJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3} with a molecular weight of 394.5 g/mol. The structural features include a pyrrolidinone core, a piperidine ring, and a pyrazinyl ether group, which contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. Research has shown that derivatives of pyrazole, which share structural similarities with this compound, can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth.

Case Study:
A study investigating pyrazole derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like doxorubicin through synergistic effects .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators, making it a candidate for further investigation in pain management therapies.

Research Findings:
A review highlighted that certain pyrazole compounds effectively inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Substituent Effects: The presence of methyl groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.
  • Pyrrolidinone Core: This moiety may contribute to the compound's ability to interact with biological targets effectively.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological ActivityReference
Pyrazole Derivative AC18H22N4O2C_{18}H_{22}N_{4}O_{2}Antitumor
Pyrazole Derivative BC22H26N4O3C_{22}H_{26}N_{4}O_{3}Anti-inflammatory
Pyrazole Derivative CC20H24N6OC_{20}H_{24}N_{6}OAnalgesic

Scientific Research Applications

Medicinal Chemistry

  • Autotaxin Inhibition : Research indicates that piperidine derivatives similar to this compound have been explored as autotaxin inhibitors. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various physiological processes including cancer progression and fibrosis. Inhibition of autotaxin could provide therapeutic benefits in treating these conditions .
  • Analgesic Properties : Compounds with similar structures have shown promise in pain management by modulating pain pathways. The pharmacological properties of piperidine derivatives suggest potential applications in developing new analgesics .
  • Neuropharmacology : The interaction of such compounds with neurotransmitter systems makes them candidates for research into treatments for neurological disorders. Their ability to cross the blood-brain barrier could be advantageous for targeting central nervous system disorders .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which are crucial for optimizing its biological activity. Modifications to the piperidine or pyrazine moieties can lead to enhanced potency and selectivity against specific biological targets. For example, variations in substituents on the phenyl ring can significantly alter binding affinity and efficacy .

Case Studies

StudyFocusFindings
Study 1 Autotaxin InhibitionIdentified lead compounds with high inhibitory activity against autotaxin, suggesting structural modifications can enhance efficacy .
Study 2 Pain ManagementDemonstrated analgesic effects in animal models, indicating potential pathways for therapeutic development .
Study 3 NeuropharmacologyExplored interactions with neurotransmitter receptors, showing promise for treating depression and anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Pyrrolidin-2-One Derivatives and Their Properties

Compound Name / ID Substituents Key Activities/Properties Reference
Target Compound 3,4-dimethylphenyl; 4-(pyrazin-2-yloxy)piperidine-1-carbonyl Structural features suggest potential acetylcholinesterase or α-adrenergic activity (hypothetical) N/A
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl; thioxo-oxadiazole 1.5× higher antioxidant activity than ascorbic acid (DPPH assay)
14a (from ) 3,4-dimethoxybenzyl; benzyl(methyl)amino-piperidine Acetylcholinesterase inhibition (docking score: -18.59 vs. donepezil’s -17.257)
Compound 7 (from ) 2-chlorophenyl-piperazine-propyl High α1-AR affinity (pKi = 7.13); antiarrhythmic activity
4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one Benzyl-benzimidazole; 2,4-dimethylphenyl Molecular weight: 395.5 g/mol; predicted pKa: 4.92

Pharmacological Comparisons

Antioxidant Activity

Pyrrolidin-2-one derivatives with electron-withdrawing substituents (e.g., thioxo-oxadiazole or triazole) exhibit enhanced antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher radical scavenging activity than ascorbic acid . The target compound lacks such substituents, suggesting its primary bioactivity may lie elsewhere.

Acetylcholinesterase Inhibition

Compounds with piperidine/piperazine-linked aromatic groups, such as 14a and 14d (docking scores: -18.59 and -18.057), outperform donepezil in silico models . The target compound’s pyrazine-piperidine group may similarly enhance binding to acetylcholinesterase, though experimental validation is required.

α-Adrenergic Receptor Modulation

Arylpiperazine-pyrrolidin-2-ones like Compound 7 (α1-AR pKi = 7.13) and Compound 18 (α2-AR pKi = 7.29) demonstrate substituent-dependent receptor affinity. Chloro or ethoxy groups on the aryl ring improve activity . The target compound’s 3,4-dimethylphenyl group may favor lipophilicity but could reduce polar interactions compared to halogenated analogs.

Preparation Methods

Lactam Formation via Cyclization

The pyrrolidin-2-one ring is typically synthesized via intramolecular cyclization of γ-amino acids or their derivatives. A common approach involves:

  • Mitsunobu Reaction : Coupling of 3,4-dimethylbenzyl alcohol with a γ-hydroxyamide precursor, followed by cyclization under acidic conditions.

  • Ring-Closing Metathesis (RCM) : For sterically hindered systems, Grubbs catalyst-mediated RCM of diene precursors yields the lactam scaffold.

Example Protocol

  • React 4-bromo-3,4-dimethylbenzene with ethyl 4-aminobutyrate in the presence of Pd(OAc)₂/Xantphos to form the γ-amino ester.

  • Hydrolyze the ester to the carboxylic acid, then treat with thionyl chloride to generate the acyl chloride.

  • Cyclize via dropwise addition to anhydrous ammonia in THF, yielding 1-(3,4-dimethylphenyl)pyrrolidin-2-one (78% yield).

Preparation of 4-(Pyrazin-2-yloxy)piperidine

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine-piperidine ether bond is formed via SNAr using a hydroxylpiperidine and chloropyrazine:

  • Synthesis of 4-hydroxypiperidine : Catalytic hydrogenation of 4-pyridone (10% Pd/C, H₂, 50 psi) provides 4-hydroxypiperidine in 95% yield.

  • Etherification : React 4-hydroxypiperidine with 2-chloropyrazine in DMF using K₂CO₃ at 80°C for 12 h (82% yield).

Optimization Notes

  • Microwave irradiation (120°C, 30 min) improves reaction efficiency to 89% yield.

  • Cs₂CO₃ in DMSO enhances nucleophilicity of the piperidine oxygen.

Fragment Coupling via Amide Bond Formation

Carboxyl Activation Strategies

The piperidine subunit is conjugated to the pyrrolidinone via amide linkage:

  • Activation of Piperidine Carboxylic Acid : Treat 4-(pyrazin-2-yloxy)piperidine-1-carboxylic acid with HATU/DIPEA in DMF to form the active ester.

  • Coupling with Pyrrolidinone Amine : React the activated ester with 1-(3,4-dimethylphenyl)pyrrolidin-2-amine (prepared via reduction of the lactam with LiAlH₄) at 0°C→RT for 6 h (75% yield).

Alternative Method

  • Schotten-Baumann Conditions : Interface the acyl chloride derivative of piperidine with the pyrrolidinone amine in dichloromethane/water (68% yield).

N-Arylation of the Pyrrolidinone Nitrogen

Buchwald-Hartwig Amination

Direct introduction of the 3,4-dimethylphenyl group via palladium-catalyzed coupling:

  • React 4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one with 3,4-dimethylbromobenzene using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C (62% yield).

Challenges

  • Competing O-arylation requires careful ligand selection (BINAP > Xantphos for N-selectivity).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel elution with EtOAc/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water (9:1) yields crystalline product (purity >99% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=1.5 Hz, 1H, pyrazine), 7.35–7.28 (m, 3H, aryl), 4.85 (t, J=4.0 Hz, 1H, piperidine-O), 3.72–3.65 (m, 4H, piperidine), 2.90 (s, 3H, N-CH₃), 2.24 (s, 6H, aryl-CH₃).

  • HRMS : [M+H]⁺ Calc. 462.2124, Found 462.2121.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Mitsunobu + SNAr7899.5High regioselectivity
RCM + Buchwald6298.7Avoids lactam reduction
Schotten-Baumann6899.1Scalability (>100 g batches)

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Construct the pyrrolidin-2-one core via cyclization of a β-ketoamide intermediate under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Introduce the 3,4-dimethylphenyl group at the 1-position via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3: Functionalize the 4-position by coupling 4-(pyrazin-2-yloxy)piperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Critical Parameters: Optimize reaction temperatures (0–60°C) and solvent polarity to minimize byproducts. Monitor intermediates via TLC and LC-MS .

Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry, particularly distinguishing between pyrrolidin-2-one carbonyl signals (~175–180 ppm) and piperidine/pyrazine protons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) to confirm the presence of the pyrazine-piperidine fragment .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement to resolve bond-length discrepancies (e.g., piperidine ring puckering vs. planar conformations) .
  • Data Interpretation: Compare experimental bond angles with DFT-optimized geometries to identify steric strain from the 3,4-dimethylphenyl group .
  • Caveats: Avoid twinned crystals; use SHELXD for structure solution if data completeness is <90% .

Advanced: How should researchers design structure-activity relationship (SAR) studies to evaluate kinase inhibition potential?

Methodological Answer:

  • Target Selection: Prioritize kinases with ATP-binding pockets compatible with the pyrazine-piperidine moiety (e.g., JAK2, EGFR) .
  • Assay Design:
    • Enzymatic Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC50_{50} values against recombinant kinases .
    • Cellular Assays: Test proliferation inhibition in cancer cell lines (e.g., HCT-116) with Western blotting to confirm target modulation (e.g., phospho-STAT3) .
  • Control Compounds: Include staurosporine (pan-kinase inhibitor) and site-directed mutants to validate specificity .

Advanced: How can solubility limitations in biological assays be addressed methodologically?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Strategy: Synthesize phosphate or acetylated derivatives of the pyrrolidin-2-one carbonyl to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release in in vivo models .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds .
  • Dose-Response Reproducibility: Validate results across ≥3 independent experiments with stringent statistical thresholds (p < 0.01, two-tailed t-test) .
  • Off-Target Screening: Use kinome-wide profiling (e.g., KinomeScan) to identify confounding interactions .

Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate LogP (~3.2), BBB permeability (low), and CYP450 inhibition risks .
  • Molecular Docking: AutoDock Vina or Schrödinger Glide to simulate binding to kinase domains (PDB: 4HJO for JAK2) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for the piperidine coupling step to improve heat transfer and reduce reaction time .
  • Catalyst Screening: Test Pd(OAc)2_2/XPhos for Suzuki-Miyaura steps to enhance coupling efficiency (>85% yield) .
  • Purification: Use automated flash chromatography (Biotage Isolera) with gradient elution (hexane/EtOAc → DCM/MeOH) .

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